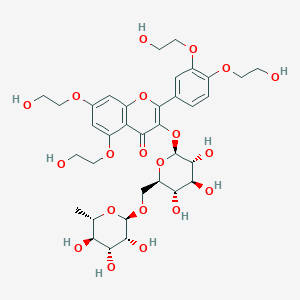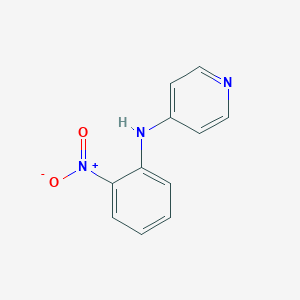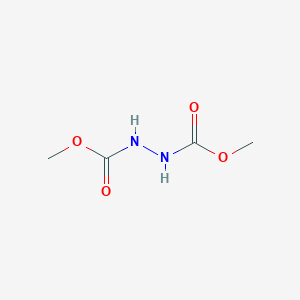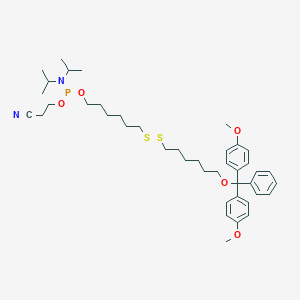
Tetra-O-(β-hydroxyéthyl)rutoside
Vue d'ensemble
Description
Tetra-O-(beta-hydroxyethyl)rutoside, also known as Tetra-O-(beta-hydroxyethyl)rutoside, is a useful research compound. Its molecular formula is C35H46O20 and its molecular weight is 786.7 g/mol. The purity is usually 95%.
The exact mass of the compound Tetra-O-(beta-hydroxyethyl)rutoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Rutin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetra-O-(beta-hydroxyethyl)rutoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetra-O-(beta-hydroxyethyl)rutoside including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Œdème induit par les radiations
Le troxérutine s'est avérée prometteuse pour réduire l'œdème induit par les radiations, en particulier dans le contexte des tumeurs cérébrales traitées par radiothérapie . Il peut atténuer à la fois les phases aiguës et tardives des dommages aux tissus sains entourant la tumeur.
Protection rénale
Le troxérutine a été étudiée pour ses effets protecteurs contre l'insuffisance rénale aiguë induite par le cisplatine chez les rats . Cela suggère une application potentielle dans la protection de la fonction rénale pendant la chimiothérapie.
Action anti-inflammatoire
Le composé a été étudié pour ses effets anti-inflammatoires, en particulier dans le contexte de la réduction de l'œdème causé par des substances qui endommagent les capillaires .
Santé vasculaire
Le troxérutine peut avoir des effets bénéfiques sur la santé vasculaire en protégeant contre les dommages aux vaisseaux sanguins causés par certaines substances nocives .
Utilisation médicale dans les affections neurologiques et vasculaires périphériques
Le troxérutine a diverses applications médicales, notamment le traitement des affections neurologiques et vasculaires périphériques, ainsi que la gestion des tissus cicatriciels .
Analyse Biochimique
Biochemical Properties
Tetra-O-(beta-hydroxyethyl)rutoside interacts with various biomolecules in the body. It is known to reduce hyperpermeability and edema by acting primarily on the microvascular endothelium
Cellular Effects
Tetra-O-(beta-hydroxyethyl)rutoside has been shown to have effects on red blood cell aggregation . It also has a protective effect on renal injury associated with certain treatments
Molecular Mechanism
It is known to reduce leakage from small blood vessels (capillaries)
Dosage Effects in Animal Models
Studies have investigated its protective effects against certain types of toxicity
Propriétés
IUPAC Name |
2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O20/c1-16-25(40)28(43)30(45)34(52-16)51-15-23-26(41)29(44)31(46)35(54-23)55-33-27(42)24-21(50-11-7-39)13-18(47-8-4-36)14-22(24)53-32(33)17-2-3-19(48-9-5-37)20(12-17)49-10-6-38/h2-3,12-14,16,23,25-26,28-31,34-41,43-46H,4-11,15H2,1H3/t16-,23+,25-,26+,28+,29-,30+,31+,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHXJHPHUFVCPR-XQZWLAGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953501 | |
| Record name | 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6980-20-7, 31511-31-6 | |
| Record name | Tetra(hydroxyethyl)rutoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EINECS 250-671-0 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one, tetrakis(2-hydroxyethyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRA-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI56472C70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is known about the metabolism of Tetra-O-(beta-hydroxyethyl)rutoside in humans?
A1: Research indicates that following oral administration of Tetra-O-(beta-hydroxyethyl)rutoside, a small percentage of the administered dose is excreted unchanged in the urine []. The primary route of excretion is believed to be biliary-enteric, meaning it is excreted through the bile and feces []. Studies using radiolabeled Tetra-O-(beta-hydroxyethyl)rutoside showed the presence of metabolites such as 3',4',5,7-tetra-O-(beta-hydroxyethyl)rutoside, 3',4',7-tri-O-(beta-hydroxyethyl)rutoside, and 4',7-di-O-(beta-hydroxyethyl)rutoside in urine, suggesting metabolic breakdown of the compound within the body [].
Q2: Does prior exposure to Tetra-O-(beta-hydroxyethyl)rutoside influence its metabolism?
A2: Interestingly, repeated administration of non-labeled Tetra-O-(beta-hydroxyethyl)rutoside did not appear to influence the urinary excretion of a subsequent dose of radiolabeled compound []. This suggests that the metabolic pathways responsible for Tetra-O-(beta-hydroxyethyl)rutoside breakdown are not significantly induced or saturated by prior exposure.
Q3: How does Tetra-O-(beta-hydroxyethyl)rutoside affect red blood cells?
A3: While the provided abstracts lack details, they highlight that both tri- and tetra-O-(beta-hydroxyethyl)rutoside demonstrate an effect on red blood cell aggregation in human blood [, ]. This suggests a potential role in influencing blood rheology, but further research is needed to elucidate the exact mechanisms and implications of this effect.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)












